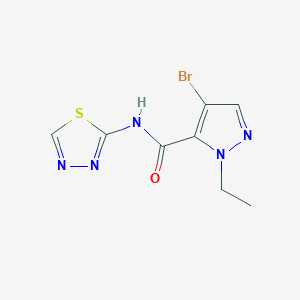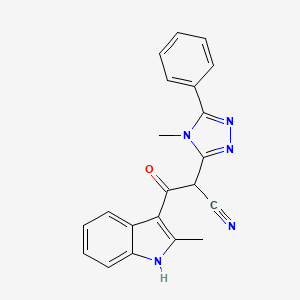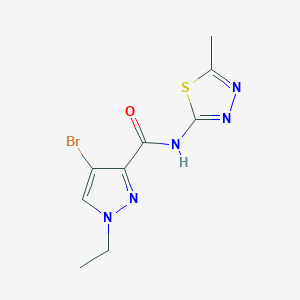
4-(3-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one, commonly known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPMC is a heterocyclic compound that belongs to the class of pyridinones. It has a molecular formula of C13H17N2O2 and a molecular weight of 231.29 g/mol.
Mecanismo De Acción
The mechanism of action of EPMC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. EPMC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
EPMC has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce the production of inflammatory mediators. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EPMC for lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and metastasis. However, one of the limitations of EPMC is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on EPMC. One area of interest is the development of more efficient synthesis methods for EPMC, which could increase its availability for research purposes. Another area of interest is the development of EPMC analogs with improved solubility and bioavailability, which could enhance its therapeutic potential. Finally, further studies are needed to fully elucidate the mechanism of action of EPMC and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of EPMC involves the reaction between 4-(3-hydroxypropyl)-1-methylpyridin-2(1H)-one and ethyl chloroformate in the presence of triethylamine. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of EPMC is typically around 60-70%.
Aplicaciones Científicas De Investigación
EPMC has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of EPMC is in the field of medicinal chemistry. EPMC has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
4-(3-ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-19-12-5-4-7-16(10-12)14(18)11-6-8-15(2)13(17)9-11/h6,8-9,12H,3-5,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGGSNHPLQASJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCN(C1)C(=O)C2=CC(=O)N(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxopyrimidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7532087.png)



![3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7532114.png)

![N-tert-butyl-2-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methylamino]acetamide;hydrochloride](/img/structure/B7532126.png)
![3-[[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]benzonitrile;hydrochloride](/img/structure/B7532135.png)
![1-[(2S)-2-(3-ethoxypiperidine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532142.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide](/img/structure/B7532147.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B7532167.png)

![4-[[[4-(4-Methoxyphenyl)oxan-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7532181.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B7532187.png)